molecular formula C16H25N3O5 B14937869 N-[3-(diethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide

N-[3-(diethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B14937869
M. Wt: 339.39 g/mol
InChI Key: HBIGFEIWSOFKCL-UHFFFAOYSA-N
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Description

N-[3-(diethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide is a chemical compound with a complex structure that includes a diethylamino group, a propyl chain, and a nitrobenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with N,N-diethyl-1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as thiols or amines, often in the presence of a base.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Reduction: 4,5-dimethoxy-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and N,N-diethyl-1,3-propanediamine.

Scientific Research Applications

N-[3-(diethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers with unique thermal or mechanical characteristics.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme’s function by occupying its active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide: Similar structure but with a dimethylamino group instead of a diethylamino group.

    N-[3-(diethylamino)propyl]-4,5-dimethoxy-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

N-[3-(diethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group and the nitrobenzamide core allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H25N3O5

Molecular Weight

339.39 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide

InChI

InChI=1S/C16H25N3O5/c1-5-18(6-2)9-7-8-17-16(20)12-10-14(23-3)15(24-4)11-13(12)19(21)22/h10-11H,5-9H2,1-4H3,(H,17,20)

InChI Key

HBIGFEIWSOFKCL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Origin of Product

United States

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